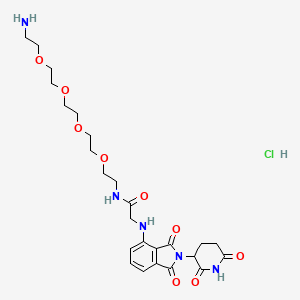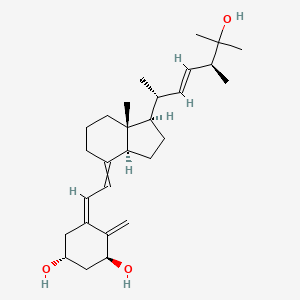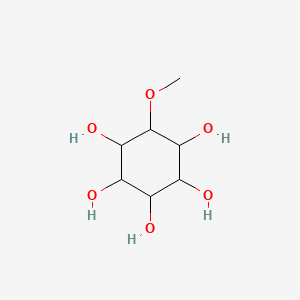![molecular formula C49H60F2N4O14 B11935502 (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto Ácido (2R,3R)-2,3-dihidroxi butanodioico; (1R,9R,10S,11R,12R,19R)-11-acetiloxi-4-[(12S,16R)-16-(1,1-difluoroetil)-12-metoxicarbonil-1,10-diazatetracyclo[123103,1104,9]octadeca-3(11),4,6,8-tetraen-12-il]-12-etil-10-hidroxi-5-metoxi-8-metil-8,16-diazapentaciclo[106101,902,7016,19]nonadeca-2,4,6,13-tetraeno-10-carboxilato de metilo es una molécula orgánica compleja con múltiples centros quirales y grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de este compuesto involucra múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicos. El paso inicial generalmente implica la preparación del ácido (2R,3R)-2,3-dihidroxi butanodioico, que puede sintetizarse mediante la oxidación del ácido tartárico. Los pasos subsiguientes implican la formación de la compleja estructura diazatetracyclo a través de una serie de ciclizaciones y transformaciones de grupos funcionales.
Métodos de producción industrial
La producción industrial de este compuesto requeriría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto puede implicar el uso de técnicas avanzadas como reactores de flujo continuo y plataformas de síntesis automatizadas para optimizar el proceso y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar compuestos carbonílicos.
Reducción: Los grupos carbonilo pueden reducirse a alcoholes.
Sustitución: Los grupos acetiloxi y metoxi pueden sustituirse por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede producir cetonas o aldehídos, mientras que la reducción de los grupos carbonilo puede producir alcoholes primarios o secundarios.
Aplicaciones en investigación científica
Este compuesto tiene una amplia gama de aplicaciones en investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se puede utilizar como una sonda para estudiar mecanismos enzimáticos e interacciones proteína-ligando.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos, como enzimas y receptores. Los múltiples grupos funcionales y centros quirales le permiten unirse a estos objetivos con alta especificidad y afinidad, modulando su actividad y provocando diversos efectos biológicos. Las vías involucradas pueden incluir transducción de señales, expresión genética y regulación metabólica.
Comparación Con Compuestos Similares
Compuestos similares
Ácido (2R,3R)-2,3-dihidroxi butanodioico: Un compuesto más simple con una estereoquímica similar pero que carece de la compleja estructura diazatetracyclo.
(1R,9R,10S,11R,12R,19R)-11-acetiloxi-4-[(12S,16R)-16-(1,1-difluoroetil)-12-metoxicarbonil-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-il]-12-etil-10-hidroxi-5-metoxi-8-metil-8,16-diazapentaciclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraeno-10-carboxilato de metilo: Un compuesto con una estructura central similar pero diferentes grupos funcionales.
Singularidad
La singularidad de este compuesto radica en su compleja estructura, que permite una amplia gama de modificaciones químicas e interacciones con objetivos biológicos. Esto lo convierte en una herramienta valiosa para la investigación científica y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C49H60F2N4O14 |
|---|---|
Peso molecular |
967.0 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54F2N4O8.C4H6O6/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44;5-1(3(7)8)2(6)4(9)10/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3;1-2,5-6H,(H,7,8)(H,9,10)/t26?,27-,36+,37-,38-,42-,43-,44+,45+;1-,2-/m11/s1 |
Clave InChI |
TXONSEMUKVZUON-OJSDPXDWSA-N |
SMILES isomérico |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2R)-3-cyclohexyl-1-[[(2R,3R)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11935425.png)
![(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B11935433.png)



![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
![N-[[1-[5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B11935467.png)
![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)

![4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B11935491.png)
![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11935511.png)

